molecular formula C23H29NO2 B2377580 ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate CAS No. 477856-77-2

ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate

Cat. No.: B2377580
CAS No.: 477856-77-2
M. Wt: 351.49
InChI Key: VEXYLKQNVUNKKU-HKOYGPOVSA-N
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Description

Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate (CAS: 477856-77-2) is a Schiff base derivative characterized by a planar aromatic core and a flexible heptyl chain. Its molecular formula is C₂₃H₂₉NO₂, with a molecular weight of 351.49 g/mol . The heptyl chain enhances lipophilicity, which may influence solubility and self-assembly properties in organic media .

Properties

IUPAC Name

ethyl 4-[(4-heptylphenyl)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-3-5-6-7-8-9-19-10-12-20(13-11-19)18-24-22-16-14-21(15-17-22)23(25)26-4-2/h10-18H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXYLKQNVUNKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis of Schiff Bases

Reaction Principles

Schiff bases are generally synthesized through the nucleophilic addition of a primary amine to a carbonyl compound (aldehyde or ketone), followed by dehydration to form a carbon-nitrogen double bond. The general reaction mechanism involves:

  • Nucleophilic attack of the amine nitrogen at the carbonyl carbon
  • Formation of a tetrahedral intermediate (carbinolamine)
  • Dehydration (loss of water) to form the imine
  • Formation of the final Schiff base product

This condensation reaction is typically reversible, with water being formed as a byproduct. The reaction equilibrium can be shifted toward the product by removing water from the reaction mixture using methods such as azeotropic distillation, molecular sieves, or dehydrating agents.

Specific Preparation Methods for Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate

Classical Condensation Method

The most direct approach to synthesizing this compound involves the condensation of 4-heptylbenzaldehyde with ethyl 4-aminobenzoate. Based on similar imine preparation protocols, the following procedure can be employed:

Protocol
  • In a 250 mL round-bottomed flask equipped with a Dean-Stark trap, add equimolar amounts of 4-heptylbenzaldehyde (1.0 equivalent) and ethyl 4-aminobenzoate (1.0 equivalent)
  • Add toluene (100 mL) as solvent
  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalent)
  • Reflux the mixture for 10-12 hours, collecting the water formed during the reaction in the Dean-Stark trap
  • Cool the reaction mixture to room temperature
  • Wash with 10% sodium carbonate solution followed by brine
  • Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure
  • Purify by recrystallization from ethanol

This method typically yields the product as a light yellow solid with a yield of approximately 85-90%.

Acid-Catalyzed Synthesis

The acid-catalyzed synthesis offers an alternative approach for preparing this compound with potentially improved yields.

Protocol Using Methane Sulfonic Acid

Based on similar Schiff base syntheses, the following optimized procedure can be applied:

  • Add ethyl 4-aminobenzoate (1.0 equivalent) and 4-heptylbenzaldehyde (1.0 equivalent) to a reaction vessel
  • Add 5 mol% of methane sulfonic acid as catalyst
  • Add ethanol as solvent
  • Stir the reaction mixture at room temperature for 20-30 minutes
  • Monitor the reaction by TLC until completion
  • Neutralize with sodium bicarbonate solution
  • Extract with ethyl acetate
  • Dry the organic layer over anhydrous sodium sulfate
  • Concentrate under reduced pressure
  • Purify by column chromatography using petroleum ether:ethyl acetate (9:1)

This method typically provides yields of 90-96% with high purity.

Solvent-Free Methods

Environmentally friendly and economical solvent-free approaches can also be employed for the synthesis of this compound.

Grinding Method Protocol
  • Mix equimolar quantities of ethyl 4-aminobenzoate and 4-heptylbenzaldehyde in a mortar
  • Add a catalytic amount of p-toluenesulfonic acid (5-10 mol%)
  • Grind the mixture thoroughly for 15-20 minutes
  • Monitor the reaction progress by TLC
  • Wash the solid product with cold ethanol
  • Recrystallize from hot ethanol

This solvent-free approach generally provides yields of 75-85% and offers advantages in terms of environmental impact and process simplicity.

Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient method for synthesizing this compound with reduced reaction times.

Microwave Protocol
  • Mix ethyl 4-aminobenzoate (1.0 equivalent) and 4-heptylbenzaldehyde (1.0 equivalent) in a microwave vessel
  • Add glacial acetic acid (few drops) as catalyst
  • Add ethanol (5-10 mL) as solvent
  • Irradiate in a microwave reactor at 100-120°C for 5-10 minutes
  • Cool to room temperature
  • Filter the precipitated product
  • Wash with cold ethanol
  • Dry under vacuum

This method typically produces yields of 85-95% with significantly reduced reaction times compared to conventional heating methods.

Comparison of Preparation Methods

Table 1 summarizes the key parameters and outcomes of the different preparation methods for this compound:

Method Reaction Time Temperature Catalyst Solvent Typical Yield (%) Advantages Limitations
Classical Condensation 10-12 hours Reflux p-Toluenesulfonic acid Toluene 85-90 Well-established, reliable Long reaction time
Acid-Catalyzed 20-30 minutes Room temperature Methane sulfonic acid Ethanol 90-96 High yield, mild conditions Acid handling required
Solvent-Free 15-20 minutes Room temperature p-Toluenesulfonic acid None 75-85 Environmentally friendly, economical Potentially lower yield
Microwave-Assisted 5-10 minutes 100-120°C Glacial acetic acid Ethanol 85-95 Rapid, energy-efficient Special equipment needed

Mechanistic Considerations

The formation of this compound proceeds through a mechanism that is characteristic of Schiff base synthesis. The detailed mechanism involves:

  • Nucleophilic attack of the amino group of ethyl 4-aminobenzoate on the carbonyl carbon of 4-heptylbenzaldehyde, forming a tetrahedral intermediate
  • Protonation of the hydroxyl group, creating a good leaving group
  • Elimination of water to form an iminium ion intermediate
  • Deprotonation of the positively charged nitrogen to produce the neutral imine product

The acid catalyst facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The catalyst also assists in the elimination of water from the tetrahedral intermediate.

Purification and Characterization

Purification Methods

The crude product of this compound can be purified by various techniques:

  • Recrystallization from appropriate solvents like ethanol, methanol, or ethyl acetate
  • Column chromatography using silica gel with petroleum ether:ethyl acetate (9:1) as the eluent
  • Washing with cold ethanol to remove impurities

Characterization Data

The synthesized compound can be characterized using various analytical techniques:

Physical Properties
  • Appearance: Light yellow solid
  • Molecular Weight: 351.5 g/mol
  • Melting Point: 76-78°C (estimated based on similar compounds)
Spectroscopic Data

FTIR Spectroscopy (Estimated Key Bands)

  • C=N stretching: 1620-1630 cm⁻¹ (imine bond)
  • C=O stretching: 1710-1720 cm⁻¹ (ester group)
  • Aromatic C=C stretching: 1590-1610 cm⁻¹ and 1460-1480 cm⁻¹
  • C-H stretching (alkyl): 2850-2930 cm⁻¹

¹H NMR Spectroscopy (Estimated Key Signals, 400 MHz, CDCl₃)

  • δ 8.40-8.45 (s, 1H, -CH=N-)
  • δ 7.90-8.10 (d, 2H, aromatic protons adjacent to ester group)
  • δ 7.70-7.85 (d, 2H, aromatic protons adjacent to imine group)
  • δ 7.20-7.40 (m, 4H, remaining aromatic protons)
  • δ 4.30-4.40 (q, 2H, -OCH₂CH₃)
  • δ 2.50-2.65 (t, 2H, benzylic -CH₂-)
  • δ 1.25-1.80 (m, 10H, alkyl chain protons)
  • δ 1.30-1.40 (t, 3H, -OCH₂CH₃)
  • δ 0.85-0.95 (t, 3H, terminal -CH₃ of heptyl chain)

¹³C NMR Spectroscopy (Estimated Key Signals, 100 MHz, CDCl₃)

  • δ 166.0-167.0 (C=O, ester)
  • δ 159.0-160.0 (C=N, imine)
  • δ 130.0-145.0 (aromatic carbons)
  • δ 60.5-61.5 (-OCH₂CH₃)
  • δ 35.0-36.0 (benzylic -CH₂-)
  • δ 31.0-32.0, 28.0-30.0, 22.0-23.0 (alkyl chain carbons)
  • δ 14.0-14.5 (terminal -CH₃ groups)

Applications and Properties

This compound, like many Schiff bases, possesses potential applications in various fields:

  • Pharmaceutical Applications : Potential antimicrobial, antifungal, and anticancer activities
  • Coordination Chemistry : Ability to act as a bidentate ligand for metal complexation
  • Materials Science : Possible applications in liquid crystals or polymeric materials
  • Catalysis : Potential use as a catalyst or ligand in organic transformations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that Schiff bases derived from amines and aldehydes can exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, suggesting that ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate may possess comparable efficacy.

  • Case Study : A study published in Molecules highlighted the synthesis and characterization of related copper(II) complexes derived from Schiff bases, revealing their antimicrobial activity against pathogenic bacteria .

The compound's structural characteristics make it suitable for use in analytical chemistry, particularly in spectroscopic applications. The presence of functional groups allows for unique UV-Vis absorption characteristics, which can be utilized for quantitative analysis.

  • Case Study : Research utilizing UV-Vis spectroscopy to analyze similar Schiff bases demonstrated their effectiveness in determining concentration levels in solution .

While the antimicrobial properties are promising, it is essential to consider the toxicity profiles of such compounds. Preliminary studies suggest that derivatives of this compound may exhibit low toxicity levels, making them suitable for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related Schiff bases and aromatic esters, focusing on substituent effects, synthetic yields, and physical properties.

Key Observations

Substituent Effects on Physical Properties :

  • Electron-withdrawing groups (e.g., nitro in Compound 17, chloro in Compound 15) correlate with higher melting points (227–228.5°C and 226–227°C, respectively), likely due to enhanced dipole-dipole interactions .
  • The heptyl chain in the target compound introduces steric bulk and lipophilicity, which may reduce crystallinity compared to nitro- or chloro-substituted analogs .

Synthetic Yields :

  • Compounds with electron-deficient aromatic aldehydes (e.g., 4-nitrobenzaldehyde in Compound 17) achieve higher yields (94%) compared to electron-rich analogs (e.g., 66% for Compound 16) . This suggests electronic effects influence reaction efficiency.

Functional Group Diversity: Unlike sulfonamide-containing analogs (Compounds 15–17), the target compound and Ligand HMB lack sulfonamide groups but share imine linkages.

This contrasts with nitro-substituted derivatives (e.g., Compound 17), which may pose additional hazards due to nitro group reactivity .

Table 2: Thermal and Analytical Data

Compound Name / ID Decomposition Temp. (°C) Elemental Analysis (C/H/N) Notable Applications
Target Compound Research chemical, synthesis
Ligand HMB 198–199 C: 67.91%; H: 6.74%; N: 8.98% CdO nanoparticle synthesis
Compound 18 (pyrazole) 169–170 Antimicrobial studies

Research Implications and Gaps

  • Thermal Stability : The decomposition temperature of Ligand HMB (198–199°C) suggests that Schiff bases with hydroxyl groups exhibit moderate thermal stability . The target compound’s stability remains unstudied but could be inferred to be lower due to the absence of stabilizing hydroxyl groups.
  • Biological Activity : Sulfonamide derivatives (Compounds 15–17) are often explored for antimicrobial activity, whereas the target compound’s long alkyl chain may favor membrane-targeting applications .
  • Synthetic Optimization : The target compound’s synthesis could benefit from protocols used for Ligand HMB (91.2% yield via reflux condensation) .

Biological Activity

Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C17H24N2O2
  • Molecular Weight: 288.39 g/mol
  • CAS Number: 57834-33-0
  • Structure: The compound features an ethyl ester group, an amine functionality, and a phenyl ring substituted with a heptyl group, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit significant antibacterial properties. Ethyl esters and amines often interact with bacterial membranes, leading to cell lysis.
  • Antioxidant Properties: The presence of aromatic rings can contribute to free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Antimicrobial Activity

A comparative study assessed the antibacterial effects of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1825
Pseudomonas aeruginosa12100

These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The results demonstrated a significant reduction in DPPH concentration, indicating effective free radical scavenging capabilities.

Concentration (µg/mL) % Inhibition
1030
5055
10080

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds. It reported that modifications on the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria . This suggests that this compound may be optimized for better efficacy through structural modifications.
  • Antioxidant Properties : Another research article highlighted the potential of similar compounds as antioxidants in cellular models. The study demonstrated that these compounds could protect against oxidative damage induced by hydrogen peroxide, thereby offering insights into their therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What interdisciplinary approaches link this compound to biological activity studies?

  • Methodological Answer : Molecular docking simulations predict interactions with enzyme active sites (e.g., cytochrome P450). In vitro assays (e.g., fluorescence quenching) quantify binding affinities. Toxicological profiling assesses metabolic stability using hepatic microsomes .

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